

Spectroscopic Properties of Bracteatin: A Technical Guide

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Compound of Interest

Compound Name: *Bracteatin*

Cat. No.: *B1241627*

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Introduction

Bracteatin, a member of the aurone class of flavonoids, is a natural phenolic compound known for its antioxidant properties. Its chemical structure, (2Z)-4,6-dihydroxy-2-[(3,4,5-trihydroxyphenyl)methylidene]-1-benzofuran-3-one, gives rise to a unique set of spectroscopic characteristics that are crucial for its identification, characterization, and the study of its biological activities. This technical guide provides an in-depth overview of the spectroscopic properties of **Bracteatin**, including its Ultraviolet-Visible (UV-Vis), Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectra. Detailed experimental protocols and a generalized workflow for spectroscopic analysis are also presented to aid researchers in their studies of this and similar compounds.

While specific, experimentally determined spectroscopic data for **Bracteatin** is not readily available in recently published literature, this guide presents expected values based on the known structure of **Bracteatin** and data from closely related aurones. These values provide a strong predictive framework for the spectroscopic analysis of this compound.

Chemical Structure

IUPAC Name: (2Z)-4,6-dihydroxy-2-[(3,4,5-trihydroxyphenyl)methylidene]-1-benzofuran-3-one

Molecular Formula: C₁₅H₁₀O₇

Molecular Weight: 302.24 g/mol

Structure:

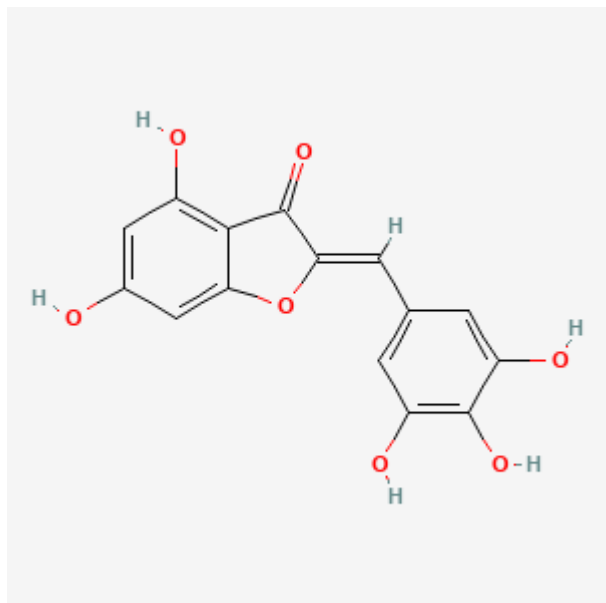


Figure 1. Chemical Structure of **Bracteatin**.

Spectroscopic Data

The following tables summarize the expected spectroscopic data for **Bracteatin** based on the analysis of its functional groups and comparison with structurally similar aurones.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of an aurone is characterized by two main absorption bands, referred to as Band I and Band II. Band I, appearing at a longer wavelength, is associated with the cinnamoyl system (B-ring and the adjacent C2-C3 double bond). Band II, at a shorter wavelength, is attributed to the benzoyl system (A-ring). The extensive conjugation in the **Bracteatin** molecule is expected to result in absorptions in the visible region, contributing to its color.

Table 1: Predicted UV-Vis Absorption Data for **Bracteatin**

Band	Predicted λ_{max} (nm) in Methanol	Associated Electronic Transition	Chromophore System
Band I	380 - 430	$\pi \rightarrow \pi$	Cinnamoyl System
Band II	240 - 270	$\pi \rightarrow \pi$	Benzoyl System

Infrared (IR) Spectroscopy

The IR spectrum of **Bracteatin** is expected to show characteristic absorption bands corresponding to its various functional groups. The presence of multiple hydroxyl groups will likely result in a broad O-H stretching band. The conjugated carbonyl group and aromatic C=C bonds will also give rise to strong, distinct peaks.

Table 2: Predicted Infrared (IR) Absorption Data for **Bracteatin**

Wavenumber (cm^{-1})	Vibration Type	Functional Group
3500 - 3200 (broad)	O-H stretch	Phenolic hydroxyl groups
3100 - 3000	C-H stretch	Aromatic rings
1680 - 1650	C=O stretch (conjugated)	Aurone carbonyl
1620 - 1580	C=C stretch	Aromatic rings
1550 - 1500	C=C stretch	Aromatic rings
1450 - 1400	C-C stretch (in-ring)	Aromatic rings
1380 - 1300	O-H bend	Phenolic hydroxyl groups
1260 - 1000	C-O stretch	Phenolic hydroxyl groups, ether

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ^1H and ^{13}C NMR spectra of **Bracteatin** provide detailed information about the chemical environment of each proton and carbon atom in the molecule. The predicted chemical shifts are

based on the analysis of the aurone scaffold and the substitution pattern of the hydroxyl groups.

Table 3: Predicted ¹H-NMR Chemical Shifts for **Bracteatin** (in DMSO-d₆)

Proton Assignment	Predicted Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)
H-2'	~7.0 - 7.2	s	-
H-6'	~7.0 - 7.2	s	-
H-5	~6.2 - 6.4	d	~2.0
H-7	~6.4 - 6.6	d	~2.0
Vinyl H	~6.8 - 7.0	s	-
Phenolic OHs	9.0 - 11.0	br s	-

Table 4: Predicted ¹³C-NMR Chemical Shifts for **Bracteatin** (in DMSO-d₆)

Carbon Assignment	Predicted Chemical Shift (δ , ppm)
C-2	145 - 148
C-3	180 - 185
C-3a	110 - 115
C-4	160 - 165
C-5	95 - 100
C-6	165 - 170
C-7	98 - 103
C-7a	155 - 160
C-1'	120 - 125
C-2'	108 - 112
C-3'	145 - 150
C-4'	135 - 140
C-5'	145 - 150
C-6'	108 - 112
Vinyl C	110 - 115

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of flavonoids like **Bracteatin**.

UV-Vis Spectroscopy

- **Sample Preparation:** A stock solution of the purified **Bracteatin** is prepared by dissolving a precisely weighed amount (e.g., 1 mg) in a known volume of spectroscopic grade methanol (e.g., 10 mL) to achieve a concentration of 0.1 mg/mL. A dilution series is then prepared to obtain a final concentration suitable for measurement (typically in the range of 1-10 $\mu\text{g/mL}$).

- Instrumentation: A dual-beam UV-
- To cite this document: BenchChem. [Spectroscopic Properties of Bracteatin: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1241627#spectroscopic-properties-of-bracteatin-uv-vis-ir-nmr]

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